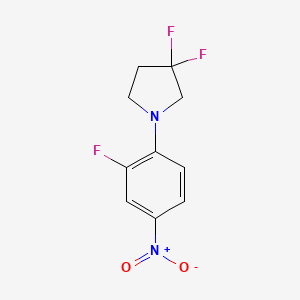
2,4-Difluoro-6-(trifluoromethoxy)benzodifluoride
Overview
Description
2,4-Difluoro-6-(trifluoromethoxy)benzodifluoride is an organic compound characterized by the presence of fluorine atoms and a trifluoromethoxy group attached to a benzodifluoride core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Difluoro-6-(trifluoromethoxy)benzodifluoride typically involves multiple steps, starting from commercially available precursors. One common method includes the fluorination of a suitable benzodifluoride derivative using reagents such as sulfur tetrafluoride (SF4) or diethylaminosulfur trifluoride (DAST). The trifluoromethoxy group can be introduced via nucleophilic substitution reactions using trifluoromethoxide anions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions, such as temperature and pressure. Catalysts and solvents are selected to optimize yield and purity, with common choices including polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions are common, where the fluorine atoms can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Sodium methoxide (NaOMe) in methanol.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of various substituted benzodifluorides depending on the nucleophile used.
Scientific Research Applications
2,4-Difluoro-6-(trifluoromethoxy)benzodifluoride has diverse applications across multiple scientific disciplines:
Chemistry: Used as a building block in the synthesis of more complex fluorinated organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery and development.
Medicine: Explored for its role in the design of pharmaceuticals, particularly those targeting fluorine-sensitive enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to degradation.
Mechanism of Action
The mechanism by which 2,4-Difluoro-6-(trifluoromethoxy)benzodifluoride exerts its effects is largely dependent on its interaction with molecular targets. The presence of multiple fluorine atoms enhances its ability to form strong hydrogen bonds and interact with biological macromolecules. This can lead to inhibition or modulation of enzyme activity, receptor binding, or alteration of cellular pathways.
Comparison with Similar Compounds
- 2,4-Difluoro-6-(difluoromethoxy)benzotrifluoride
- 2,4-Difluoro-6-(trifluoromethyl)benzodifluoride
- 2,4-Difluoro-6-(trifluoromethoxy)benzaldehyde
Comparison: Compared to these similar compounds, 2,4-Difluoro-6-(trifluoromethoxy)benzodifluoride is unique due to the specific positioning of its trifluoromethoxy group, which can significantly influence its reactivity and interaction with other molecules. This unique structure can lead to distinct physical and chemical properties, making it particularly valuable in specialized applications.
Properties
IUPAC Name |
2-(difluoromethyl)-1,5-difluoro-3-(trifluoromethoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3F7O/c9-3-1-4(10)6(7(11)12)5(2-3)16-8(13,14)15/h1-2,7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTVDEDHRQQADIT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1OC(F)(F)F)C(F)F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3F7O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![tert-Butyl 4-[4-(hydrazinocarbonyl)benzyl]piperazine-1-carboxylate](/img/structure/B1411522.png)












